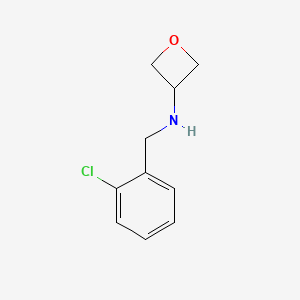

N-(2-クロロベンジル)オキセタン-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-Chlorobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12ClNO . It is an oxetane derivative, which is a class of four-membered cyclic ethers .

Synthesis Analysis

The synthesis of oxetane derivatives like “N-(2-Chlorobenzyl)oxetan-3-amine” has been a subject of numerous studies . The synthesis methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . For instance, one method involves intramolecular cyclization through C-O bond formation .Molecular Structure Analysis

The molecular structure of “N-(2-Chlorobenzyl)oxetan-3-amine” is represented by the formula C10H12ClNO . The molecular weight of this compound is approximately 197.66 .Chemical Reactions Analysis

Oxetane derivatives, including “N-(2-Chlorobenzyl)oxetan-3-amine”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Physical and Chemical Properties Analysis

“N-(2-Chlorobenzyl)oxetan-3-amine” has a density of approximately 1.2±0.1 g/cm3 and a boiling point of 298.8±35.0 °C at 760 mmHg .科学的研究の応用

複素環式アミノ酸

N-(2-クロロベンジル)オキセタン-3-アミンは、複素環式アミノ酸のビルディングブロックです。これらの化合物は、独特の特性を示し、さまざまな分野で応用されています。

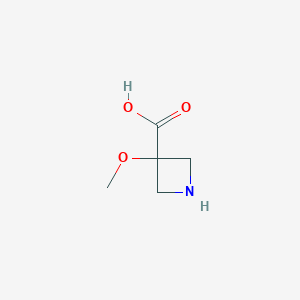

- アゼチジン誘導体: オキセタンモチーフを組み込むことで、研究者はアゼチジン誘導体を合成してきました。 これらの化合物は、創薬、ペプチドミメティクス、酵素阻害剤などの応用がある可能性があります .

中環式複素環

アリルアミノ化とオキセタンの開環のタンデム戦略により、中環式複素環を合成できます。特に注目すべき点は次のとおりです。

- N-アリールオキセタン-3-アミン: これらの化合物は、アリルアミノ化に続いて分子内開環を起こします。 生成される中環式複素環は、さまざまな用途に有望です .

スピロ環式アゼチジン-オキセタン

研究者は、N-Boc-アゼチジン-3-オンにタンデムアプローチを適用して、スピロ環式アゼチジン-オキセタンを生成することに成功しました。 この新規な骨格は、興味深い生物活性を持つ可能性があります .

作用機序

Mode of Action

N-(2-Chlorobenzyl)oxetan-3-amine is involved in the synthesis of medium-sized heterocycles. Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .

Result of Action

The compound is known to participate in the synthesis of medium-sized heterocycles

生化学分析

Biochemical Properties

N-(2-Chlorobenzyl)oxetan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position, which can influence the activity of enzymes involved in these pathways . Additionally, the presence of the oxetane ring can affect the pKa of proximal amines, thereby altering the compound’s reactivity and interaction with biomolecules .

Cellular Effects

N-(2-Chlorobenzyl)oxetan-3-amine impacts various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to changes in downstream cellular responses. For example, its interaction with enzymes involved in oxidative stress responses can alter gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of N-(2-Chlorobenzyl)oxetan-3-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in nucleophilic substitution reactions, thereby affecting the overall biochemical pathway . Additionally, the presence of the chlorobenzyl group allows for specific binding interactions with aromatic amino acids in proteins, further influencing the compound’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Chlorobenzyl)oxetan-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(2-Chlorobenzyl)oxetan-3-amine vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

N-(2-Chlorobenzyl)oxetan-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can influence the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with specific cofactors can modulate the overall metabolic activity within the cell .

Transport and Distribution

The transport and distribution of N-(2-Chlorobenzyl)oxetan-3-amine within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within different cellular compartments .

Subcellular Localization

N-(2-Chlorobenzyl)oxetan-3-amine exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the mitochondria can influence mitochondrial function and energy metabolism . Additionally, the compound’s interaction with specific proteins can direct it to other subcellular locations, further modulating its activity .

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKLFUTXXQJRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343967-18-9 |

Source

|

| Record name | N-[(2-chlorophenyl)methyl]oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)

![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)

![8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521740.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/no-structure.png)

![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)

![methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2521753.png)

![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)